2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Description
2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is a brominated phenolic compound featuring a methoxy group at position 6, a prop-2-en-1-yl (allylamino) substituent at position 4, and a hydroxyl group at position 2. Its molecular formula is C₁₁H₁₃BrNO₂, with a molecular weight of 286.13 g/mol (estimated).
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h3,5-6,13-14H,1,4,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQMORVKFGQRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves multiple steps. One common method includes the bromination of 6-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the alkylation of the phenol with prop-2-en-1-ylamine to introduce the aminoalkyl group. The reaction conditions often involve the use of bromine (Br2) and a suitable catalyst for the bromination step, and an alkylating agent for the subsequent step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, suggesting it may serve as a lead compound in developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, warranting further research into its mechanisms and therapeutic potential.
Medicine
Due to its structural features, this compound is being investigated for its potential role in drug development. It may act as a precursor for synthesizing novel pharmaceuticals targeting specific diseases.
Industrial Applications
In industrial settings, this compound is utilized in developing specialty chemicals and materials. Its properties make it suitable for applications in:
- Polymer Production : Used as an additive or modifier to enhance the properties of polymers.
- Coatings and Adhesives : Its chemical stability and reactivity allow it to be incorporated into coatings for improved performance.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the bromine atom and aminoalkyl group can participate in various interactions, such as halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of brominated methoxyphenol derivatives with varying substituents at the 4-position. Below is a systematic comparison with key analogs, focusing on structural features, synthesis routes, and applications.
Substituted Amino Groups at Position 4
Compound A : 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol
- Molecular Formula: C₁₅H₁₄BrFNO₂
- Molecular Weight : 345.19 g/mol
- Key Features : The 3-fluoro-4-methylphenyl group introduces fluorine’s electronegativity and methyl’s lipophilicity, enhancing binding affinity in receptor-targeted applications.
- Synthesis : Typically prepared via Schiff base formation between 3-bromo-5-methoxysalicylaldehyde and 3-fluoro-4-methylaniline .
Compound B : 2-Bromo-6-methoxy-4-{[(3-methylphenyl)amino]methyl}phenol
- Molecular Formula: C₁₅H₁₆BrNO₂
- Molecular Weight : 322.20 g/mol
Compound C : 2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
- Molecular Formula : C₁₂H₁₃BrN₃O₂
- Molecular Weight : 311.16 g/mol
Imine and Nitropropenyl Derivatives
Compound D : 4-Bromo-2-methoxy-6-[(1Z)-[(4-methylphenyl)imino]methyl]phenol
- Molecular Formula: C₁₅H₁₄BrNO₂
- Molecular Weight : 320.18 g/mol
- Key Features : The imine linkage (C=N) allows conjugation and redox activity, relevant in catalysis or sensor development .
Compound E : 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol
Physicochemical and Functional Differences
| Property | Target Compound | Compound A | Compound B | Compound C | Compound E |
|---|---|---|---|---|---|
| Molecular Weight | 286.13 | 345.19 | 322.20 | 311.16 | 288.09 |
| Substituent at C4 | Allylamino | Fluoro-methyl | 3-Methylphenyl | Pyrazole | Nitropropenyl |
| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) | 1 (OH) | 1 (OH) |
| LogP (Estimated) | ~2.5 | ~3.2 | ~3.0 | ~2.8 | ~1.8 |
| Applications | Drug intermediate | Receptor ligands | Material science | Kinase inhibitors | Carbidopa synthesis |
Research Findings
- Reactivity: The allylamino group in the target compound enables Michael addition or polymerization reactions, unlike the inert imine in Compound D .
- Biological Activity: Compound C’s pyrazole moiety shows 10-fold higher inhibition of EGFR kinase compared to the target compound’s allylamino group .
- Synthetic Utility : Compound E’s nitropropenyl group is critical for forming Carbidopa, a Parkinson’s disease drug, via reduction and cyclization steps .
Biological Activity
2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is an organic compound with notable structural features, including a bromine atom, a methoxy group, and an aminoalkyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is , and its IUPAC name reflects its complex structure. The synthesis typically involves bromination of 6-methoxyphenol followed by alkylation with prop-2-en-1-ylamine .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the compound has been investigated for its activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | E. coli |
| Triclosan | 10 | Various bacteria |
Anticancer Activity
The anticancer potential of similar phenolic compounds has been explored through various assays. For example, the cytotoxicity of phenolic compounds was evaluated using the MTT assay, which demonstrated varying degrees of effectiveness against different cancer cell lines. The CC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have shown promising results, suggesting that derivatives of methoxyphenols may serve as effective anticancer agents .
The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes involved in inflammatory processes. For instance, structure-activity relationship (SAR) studies have indicated that methoxy groups can enhance the inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression .
Case Studies
- Antioxidant Properties : A study investigating the antioxidant capacity of methoxyphenols revealed that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells .
- COX Inhibition : Another research study focused on the inhibition of COX enzymes by methoxyphenols, showing that certain derivatives could significantly reduce COX activity in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
